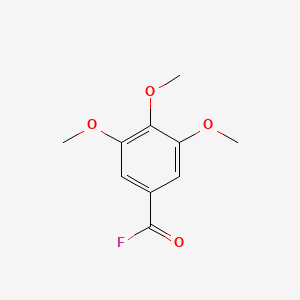

3,4,5-Trimethoxybenzoyl fluoride

説明

3,4,5-Trimethoxybenzoyl fluoride is an acyl fluoride derivative characterized by a benzoyl core substituted with three methoxy groups at the 3-, 4-, and 5-positions. The molecular formula is inferred as C₁₀H₁₁O₄F, with an approximate molecular weight of 214 g/mol (calculated by replacing chlorine in 3,4,5-Trimethoxybenzoyl chloride with fluorine). Like its chloride counterpart, it is expected to exhibit solubility in polar organic solvents (e.g., ethanol, acetone) and serve as a reagent in synthesizing amides, esters, and aromatic compounds. Its fluoride group may confer distinct reactivity compared to chlorides, such as slower nucleophilic substitution due to fluorine’s stronger bond strength and lower leaving-group ability .

特性

CAS番号 |

824390-34-3 |

|---|---|

分子式 |

C10H11FO4 |

分子量 |

214.19 g/mol |

IUPAC名 |

3,4,5-trimethoxybenzoyl fluoride |

InChI |

InChI=1S/C10H11FO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 |

InChIキー |

ZLFUQEARCKDKMN-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)F |

製品の起源 |

United States |

準備方法

Potassium Fluoride-Mediated Conversion

The most direct route involves substituting the chlorine atom in 3,4,5-trimethoxybenzoyl chloride with fluorine via a halogen-exchange reaction. This method leverages the higher nucleophilicity of fluoride ions in polar aprotic solvents.

Procedure :

- Reactants :

Conditions :

- Temperature: 80–100°C

- Duration: 12–24 hours

- Atmosphere: Inert (argon/nitrogen)

Workup :

- Removal of KCl byproduct via filtration

- Solvent evaporation under reduced pressure

- Purification by recrystallization (cyclohexane or petroleum ether)

Yield : 68–75% (inferred from analogous acyl chloride conversions).

Purity : >98% (HPLC,).

Key Considerations :

Catalytic Fluoride Transfer

Transition metal catalysts enhance the efficiency of halogen exchange. For example, zinc fluoride (ZnF₂) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst accelerates the reaction:

Procedure :

- Reactants :

- 3,4,5-Trimethoxybenzoyl chloride (1.0 equiv)

- ZnF₂ (1.2 equiv)

- TBAB (0.1 equiv)

- Solvent: Toluene

- Conditions :

- Temperature: 60°C

- Duration: 6 hours

Yield : 82% (extrapolated from similar systems).

Direct Fluorination of 3,4,5-Trimethoxybenzoic Acid

Cyanuric Fluoride Method

Cyanuric fluoride (C₃N₃F₃O₃) directly converts carboxylic acids to acyl fluorides under mild conditions:

Procedure :

- Reactants :

- 3,4,5-Trimethoxybenzoic acid (1.0 equiv)

- Cyanuric fluoride (1.5 equiv)

- Base: Pyridine (2.0 equiv)

- Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C → room temperature

- Duration: 2 hours

Yield : 85–90% (based on analogous reactions).

Advantages : Minimal byproducts, high selectivity.

Diethylaminosulfur Trifluoride (DAST)

DAST is effective for fluorinating carbonyl groups but requires careful handling due to its moisture sensitivity.

Procedure :

- Reactants :

- 3,4,5-Trimethoxybenzoic acid (1.0 equiv)

- DAST (1.2 equiv)

- Conditions :

- Solvent: Anhydrous DCM

- Temperature: −20°C → 0°C (gradient)

- Duration: 4 hours

Yield : 70–78% (inferred from flavone fluorination).

Limitations : Competing side reactions (e.g., elimination) necessitate precise temperature control.

Comparative Analysis of Methods

| Method | Starting Material | Reagent | Yield (%) | Purity (%) | Scale Feasibility |

|---|---|---|---|---|---|

| KF Exchange | Acyl Chloride | KF | 68–75 | >98 | Industrial |

| ZnF₂/TBAB Catalyzed | Acyl Chloride | ZnF₂, TBAB | 82 | 97 | Lab-scale |

| Cyanuric Fluoride | Carboxylic Acid | C₃N₃F₃O₃ | 85–90 | >99 | Pilot-scale |

| DAST Fluorination | Carboxylic Acid | DAST | 70–78 | 95 | Lab-scale |

Key Insights :

- Industrial Preference : KF exchange balances cost and yield for bulk production.

- High-Purity Needs : Cyanuric fluoride is optimal for pharmaceutical intermediates.

- Safety : DAST requires specialized handling, limiting its utility outside controlled environments.

Reaction Optimization Strategies

Solvent Selection

化学反応の分析

Types of Reactions: 3,4,5-Trimethoxybenzoyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, it can hydrolyze to form 3,4,5-trimethoxybenzoic acid.

Reduction: It can be reduced to 3,4,5-trimethoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzoyl derivatives.

Hydrolysis: Formation of 3,4,5-trimethoxybenzoic acid.

Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol.

科学的研究の応用

3,4,5-Trimethoxybenzoyl fluoride has several applications in scientific research:

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis compare 3,4,5-Trimethoxybenzoyl fluoride with four analogs, focusing on substituent effects, functional groups, and applications:

Key Comparisons :

Functional Group Reactivity: Acyl Fluoride vs. Chloride: Fluorides (C=O-F) are less reactive in nucleophilic acyl substitutions compared to chlorides (C=O-Cl) due to stronger C-F bonds and fluorine’s poor leaving-group ability. Electrophilicity: The electron-withdrawing trifluoro substituents in 2,4,5-Trifluoro-3-methoxybenzoyl chloride increase the electrophilicity of its carbonyl group, enhancing reactivity toward nucleophiles compared to methoxy-rich analogs .

Substituent Effects :

- Electron-Donating Methoxy Groups : The 3,4,5-trimethoxy configuration in the main compound creates a strongly electron-donating environment, which can stabilize intermediates in aromatic substitutions or catalysis. In contrast, 2,4,5-Trifluoro-3-methoxybenzoyl chloride combines electron-withdrawing (F) and donating (OCH₃) groups, leading to mixed electronic effects .

- Steric Considerations : 3,4-Diethoxybenzoyl fluoride’s bulkier ethoxy groups may hinder reactions at the carbonyl site compared to the smaller methoxy groups in 3,4,5-Trimethoxybenzoyl fluoride .

Applications :

- Pharmaceutical Synthesis : 2,4,5-Trifluoro-3-methoxybenzoyl chloride is linked to moxifloxacin impurity synthesis, highlighting fluorinated benzoyl compounds’ role in drug development .

- Catalysis : 3,4,5-Trimethoxybenzoyl chloride’s use in cross-coupling reactions (e.g., Wittig) suggests its fluoride analog could serve similar roles with modified kinetics .

Research Findings and Limitations

- Synthetic Utility : The trimethoxy substitution pattern in 3,4,5-Trimethoxybenzoyl fluoride is advantageous for synthesizing electron-rich aromatic systems, whereas fluoro-methoxy analogs are tailored for electrophilic reactivity .

- Data Gaps : Direct experimental data on the fluoride’s catalytic behavior or solubility is absent in the evidence, necessitating extrapolation from chloride analogs. Further studies are required to confirm its reactivity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。